methyl 2-({[4-(3-chlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate
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Overview
Description
Methyl 2-({[4-(3-chlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex organic compound that features a unique structure combining a benzoate ester with an imidazo[4,5-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({[4-(3-chlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[4,5-c]pyridine core, followed by the introduction of the 3-chlorophenyl group and the benzoate ester. Common reagents used in these reactions include various chlorinating agents, coupling reagents, and protecting groups to ensure selective reactions at different stages.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[4-(3-chlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development or biochemical studies.
Medicine: It could be investigated for its potential therapeutic effects, particularly if it shows activity against certain diseases or conditions.
Industry: Its chemical properties might make it useful in the production of specialty chemicals or advanced materials.
Mechanism of Action
The mechanism of action of methyl 2-({[4-(3-chlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering cellular pathways, or affecting the structure and function of biological membranes. Detailed studies would be needed to elucidate these mechanisms and identify the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- **Methyl 2-[(1H-pyrrolo[2,3-b]pyridin-5-yl)oxy]-4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enyl]methyl]piperazin-1-yl]benzoate
- **4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Uniqueness
Methyl 2-({[4-(3-chlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Biological Activity
Methyl 2-({[4-(3-chlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex organic compound with potential therapeutic applications. This article reviews its biological activity based on diverse research findings, including structure-activity relationships (SAR), case studies, and relevant data tables.
Chemical Structure and Properties
The compound has a molecular formula of C19H20ClN3O2 and a molecular weight of approximately 357.83 g/mol. Its structure includes a chlorophenyl group and an imidazopyridine moiety, which are critical for its biological functions.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Anticancer Activity :
- Antimicrobial Properties :
- Neuroprotective Effects :
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Anticancer | Inhibition of tumor cell proliferation | |
Antimicrobial | Growth inhibition of bacterial strains | |
Neuroprotective | AChE inhibition |
Table 2: Structure-Activity Relationship (SAR)
Structural Feature | Activity Impact |
---|---|
Chlorophenyl group | Enhances binding affinity to targets |
Imidazopyridine moiety | Contributes to neuroprotective effects |
Case Studies
-
Cancer Cell Line Study :
- A study evaluated the effects of this compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
-
Antimicrobial Testing :
- In another study assessing antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli using the disk diffusion method. The results showed clear zones of inhibition indicating effective antimicrobial action.
Research Findings
Research has primarily focused on the pharmacological properties of similar compounds within the same chemical class. The findings suggest that modifications in the molecular structure can significantly enhance biological activity:
Properties
Molecular Formula |
C21H19ClN4O3 |
---|---|
Molecular Weight |
410.9 g/mol |
IUPAC Name |
methyl 2-[[4-(3-chlorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate |
InChI |
InChI=1S/C21H19ClN4O3/c1-29-20(27)15-7-2-3-8-16(15)25-21(28)26-10-9-17-18(24-12-23-17)19(26)13-5-4-6-14(22)11-13/h2-8,11-12,19H,9-10H2,1H3,(H,23,24)(H,25,28) |
InChI Key |
QFNJSHSQTTUUNP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)N2CCC3=C(C2C4=CC(=CC=C4)Cl)N=CN3 |
Origin of Product |
United States |
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